4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile, also known as PDPK1 inhibitor, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile involves the inhibition of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile, which is a key regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is involved in various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile by 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile leads to the downregulation of Akt phosphorylation, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile have been extensively studied in vitro and in vivo. In vitro studies have shown that 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibits the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibits tumor growth in xenograft models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is its potency and selectivity as a 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibitor. This allows for the specific targeting of the PI3K/Akt pathway, which is often dysregulated in cancer cells. However, one of the limitations of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile. One potential direction is the development of more potent and selective 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibitors with improved solubility and bioavailability. Another direction is the investigation of the combination of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile with other anticancer agents to enhance its efficacy. Additionally, the role of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile in other cellular processes, such as glucose metabolism and autophagy, can also be explored to identify new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile involves a series of chemical reactions. The initial step involves the reaction of 2,4-dichloro-5-nitrobenzonitrile with 6-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a base, such as potassium carbonate, to form 2,4-dichloro-5-(6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)benzonitrile. This intermediate is then subjected to a nucleophilic substitution reaction with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, to yield the final product, 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has been extensively used in scientific research as a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile). 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile by 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has been shown to induce apoptosis in cancer cells, suggesting its potential application as an anticancer agent.
Eigenschaften
IUPAC Name |
4-(6-pyrazol-1-ylpyrimidin-4-yl)oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c15-9-11-2-4-12(5-3-11)20-14-8-13(16-10-17-14)19-7-1-6-18-19/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXDWHKSGMEULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.